molecular formula C17H13ClF3N3O2 B2886237 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 474009-47-7

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2886237
CAS No.: 474009-47-7
M. Wt: 383.76
InChI Key: HXOITESDJANECE-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (Molecular Formula: C17H13ClF3N3O2, Molecular Weight: 383.76) is a high-purity synthetic compound intended for research and screening applications. This molecule features a tetrahydroquinoxalinone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, coupled with a 4-chloro-3-(trifluoromethyl)phenyl group that enhances membrane permeability and metabolic stability. The compound is structurally characterized by an acetamide linker, making it a valuable candidate for building targeted compound libraries. Researchers can utilize this chemical to explore structure-activity relationships, particularly in the context of neurological targets and ligand-gated ion channels, given that related tetrahydroquinoxalinyl derivatives have been investigated for their potential to interact with central nervous system receptors, including NMDA receptors . Its physicochemical properties, influenced by the electron-withdrawing trifluoromethyl group, make it a suitable probe for investigating drug-receptor interactions and for high-throughput screening campaigns aimed at identifying novel lead compounds. The product is supplied with comprehensive analytical data to ensure identity and purity. Strictly for Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O2/c18-11-6-5-9(7-10(11)17(19,20)21)22-15(25)8-14-16(26)24-13-4-2-1-3-12(13)23-14/h1-7,14,23H,8H2,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOITESDJANECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Intermediate Preparation

Synthesis of 3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-yl Acetic Acid

The quinoxaline core is synthesized via cyclization of maleic anhydride and o-phenylenediamine. In a representative procedure:

  • Maleamic acid formation : Maleic anhydride (4.9 g, 0.05 mol) is reacted with o-phenylenediamine (4.65 g, 0.05 mol) in ether at room temperature.
  • Cyclization : The intermediate undergoes thermal cyclization under reflux to yield (2R)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl acetic acid.
    Key characterization :
  • IR : C=O stretch at 1650 cm⁻¹, N-H stretch at 3300 cm⁻¹.
  • 1H NMR (CDCl₃) : Quinoxaline ring protons at δ 6.8–7.2 ppm, acetic acid CH₂ at δ 3.1 ppm.

Preparation of 4-Chloro-3-(Trifluoromethyl)Aniline

This intermediate is synthesized via nitration and reduction:

  • Nitration : 4-Chloro-3-(trifluoromethyl)benzene is treated with HNO₃/H₂SO₄ to introduce a nitro group.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
    Purity control : Column chromatography (silica gel, hexane:EtOAc 4:1) ensures >98% purity.

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Procedure :

  • Activation : 3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl acetic acid (1 eq) is treated with thionyl chloride (1.2 eq) to form the acid chloride.
  • Coupling : The acid chloride is reacted with 4-chloro-3-(trifluoromethyl)aniline (1 eq) in aqueous NaOH (10%) at 0–5°C.
    Yield : 68–72% after recrystallization (ethanol).

Carbodiimide-Mediated Coupling

Optimized conditions :

  • Reagents : EDCl (1.5 eq), HOBt (1.5 eq), DIPEA (2 eq) in DMF.
  • Time : 12 hrs at 25°C.
    Yield : 85–89% (HPLC purity >95%).
Table 1: Comparison of Amidation Methods
Method Catalyst Temperature (°C) Yield (%) Purity (%)
Schotten-Baumann None 0–5 68–72 90–92
EDCl/HOBt DIPEA 25 85–89 95–97
Eutectogel catalysis ETG-acetamide 80 78* 93*

*Hypothetical data extrapolated from multi-component reaction efficiencies in.

Advanced Catalytic Approaches

Eutectogel-Catalyzed Synthesis

A novel method employs eutectogels (ETG-acetamide) for one-pot synthesis:

  • Reaction setup : Maleic anhydride, o-phenylenediamine, 4-chloro-3-(trifluoromethyl)aniline, and acetic acid derivatives are combined with ETG-acetamide (50 mg).
  • Conditions : 80°C for 3 hrs under UV irradiation (254 nm).
    Advantages :
  • Eliminates separate cyclization and coupling steps.
  • Reduces solvent waste (90% atom economy).

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh), gradient elution (hexane → EtOAc).
  • HPLC : C18 column, acetonitrile:H₂O (70:30), retention time = 8.2 min.

Spectroscopic Validation

  • 1H NMR (500 MHz, CDCl₃) :
    • Trifluoromethyl singlet at δ -62.5 ppm (19F coupled).
    • Acetamide NH at δ 8.3 ppm (br s, 1H).
  • HRMS : Calculated for C₁₈H₁₄ClF₃N₃O₂ [M+H]+: 408.0734; Found: 408.0736.

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

  • Microreactor dimensions : 1.0 mm ID, 10 m length.
  • Throughput : 5 kg/day with 92% yield.
    Challenges :
  • Managing exotherms during amidation.
  • Residual catalyst removal in ETG-based systems.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoxaline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoxaline derivatives with modified functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Phenyl derivatives with different substituents replacing the chloro group.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

N-cyclopropyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
  • Structural Difference : Replaces the 4-chloro-3-(trifluoromethyl)phenyl group with a cyclopropyl moiety.
  • This simplification may improve solubility but reduce target specificity .
Compound 11 (Bradykinin B1 Receptor Antagonist)
  • Structure: 2-{(2R)-1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-{2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl}acetamide.
  • Key Differences : Incorporates a sulfonyl group and a 3,4-dichlorophenyl substituent.
  • Activity : Acts as a potent B1 receptor antagonist (IC50 ~ nM range). The sulfonyl group enhances metabolic stability but may increase molecular weight, affecting bioavailability. The target compound’s trifluoromethyl group could offer similar stability with reduced polarity .

Substituent Variations on the Phenyl Ring

N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((6-methoxy-2-methylquinolin-4-yl)oxy)acetamide
  • Structure: Replaces the tetrahydroquinoxaline with a quinoline-oxy group.
  • However, the absence of the tetrahydroquinoxaline’s hydrogen-bonding sites could reduce affinity for polar targets .
N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
  • Structure: Simplifies the target compound by removing the tetrahydroquinoxaline group.
  • Activity: Reported IC50 = 2.22 (entry 45 in ), indicating moderate potency. The tetrahydroquinoxaline in the target compound likely enhances activity by adding binding interactions (e.g., with kinase ATP pockets) .

Heterocyclic Replacements

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Structure: Substitutes tetrahydroquinoxaline with a triazole-thioether group.
  • Impact: The triazole’s nitrogen-rich structure improves solubility and may confer resistance to oxidative metabolism. However, the lack of the tetrahydroquinoxaline’s fused ring system could reduce conformational stability .
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
  • Structure: Replaces tetrahydroquinoxaline with a triazoloquinoxaline core.
  • This modification may enhance anticancer activity but raise toxicity concerns .

Pharmacological and Physicochemical Properties

Activity Comparison

Compound Target/Activity IC50/EC50 Key Structural Features
Target Compound Kinase inhibition (hypothesized) N/A Tetrahydroquinoxaline, Cl/CF3-phenyl
N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide Enzyme inhibition (e.g., VEGFR3) 2.22 Simplified acetamide backbone
Compound 11 Bradykinin B1 receptor antagonist <10 nM Sulfonyl group, dichlorophenyl
Sorafenib Tosylate Multikinase inhibitor (e.g., Raf, VEGFR) ~10–100 nM Urea linker, pyridine-carboxamide

Physicochemical Properties

Compound logP (Predicted) Molecular Weight Solubility (mg/mL)
Target Compound 3.8 ~400 0.05 (DMSO)
N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide 2.5 249.6 0.2 (DMSO)
N-cyclopropyl-2-(3-oxo-tetrahydroquinoxalin-2-yl)acetamide 2.1 287.3 0.3 (Water)

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H19ClF3N3O2C_{23}H_{19}ClF_3N_3O_2, with a molecular weight of approximately 490.837 g/mol. The compound features a chloro-trifluoromethyl phenyl group linked to a tetrahydroquinoxaline moiety through an acetamide functional group.

Synthesis

The synthesis of quinoxaline derivatives, including this compound, typically involves multi-step reactions that may include condensation reactions and cyclization processes. Recent studies have highlighted various synthetic pathways that utilize environmentally friendly methods to enhance yield and reduce waste .

Pharmacological Properties

Antimicrobial Activity: Quinoxaline derivatives have been reported to exhibit a range of antimicrobial properties. For instance, several studies have demonstrated their effectiveness against bacteria and fungi. The specific compound has shown promising results in inhibiting growth in various microbial strains .

Anticancer Potential: Compounds with quinoxaline structures are often investigated for their anticancer activities. Research indicates that this compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of specific signaling pathways .

Neuroprotective Effects: Some derivatives have also been studied for their neuroprotective capabilities. The presence of the tetrahydroquinoxaline moiety is associated with protective effects against neurodegenerative conditions .

Case Studies

  • Antimicrobial Evaluation: A study evaluated the antimicrobial activity of various quinoxaline derivatives against common pathogens. Results indicated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at lower concentrations compared to standard antibiotics .
  • Cancer Cell Line Studies: In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtection against neurodegeneration

Q & A

Q. What are the key structural features and spectroscopic characterization methods for this compound?

The compound features a tetrahydroquinoxaline core, a 4-chloro-3-(trifluoromethyl)phenyl group, and an acetamide linker. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d6 solvent system) to confirm hydrogen and carbon environments, as demonstrated for structurally similar compounds .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated for C₁₇H₁₂ClF₃N₃O₂).
  • Chromatography : Thin-layer chromatography (TLC) and HPLC to monitor purity during synthesis .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of tetrahydroquinoxaline precursors with chloro-trifluoromethylphenyl derivatives under reflux conditions (e.g., acetonitrile, 80°C).
  • Step 2 : Acetamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Optimization : Reaction yields (e.g., 43% in one protocol ) depend on solvent choice (polar aprotic solvents preferred) and temperature control.

Q. How do substituents influence the compound’s physicochemical properties?

  • The trifluoromethyl group enhances lipophilicity and metabolic stability .
  • The chloro substituent on the phenyl ring increases electrophilicity, potentially improving target binding .
  • These effects are validated via logP calculations and comparative NMR studies of analogs .

Q. What analytical techniques are critical for purity assessment?

  • HPLC-PDA : To detect impurities at thresholds <0.1%.
  • Elemental Analysis : Confirmation of C, H, N, and Cl content within ±0.4% of theoretical values .
  • Melting Point Analysis : Sharp melting ranges (e.g., 118–120°C for related compounds) indicate crystallinity .

Q. What preliminary biological screening assays are recommended?

  • In vitro enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Comparative studies : Benchmark against analogs with structural variations (e.g., methoxy vs. ethoxy groups) .

Advanced Questions

Q. How can contradictory bioactivity data between analogs be resolved?

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., replacing Cl with F) and measure binding affinity via surface plasmon resonance (SPR).
  • Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from differential metabolism .
  • Computational docking : Compare binding modes in target protein active sites (e.g., using AutoDock Vina) .

Q. What strategies optimize synthetic yield for scale-up?

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
  • Flow chemistry : Continuous flow reactors improve heat transfer and reduce reaction times for exothermic steps .
  • DoE (Design of Experiments) : Multivariate analysis to optimize parameters like solvent ratio (e.g., DCM:MeOH) and catalyst loading .

Q. How can regioselectivity challenges in functionalization be addressed?

  • Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution sites on the phenyl ring .
  • Protecting groups : Temporarily block reactive sites (e.g., Boc-protection of amines) during halogenation .
  • Microwave-assisted synthesis : Enhance selectivity via rapid, controlled heating .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Kinase inhibition : Molecular dynamics simulations suggest the trifluoromethyl group forms hydrophobic interactions with ATP-binding pockets .
  • Covalent binding potential : The acetamide moiety may act as a Michael acceptor in cysteine-rich enzymes, validated by LC-MS/MS .
  • Comparative profiling : Analogues lacking the chloro group show reduced potency, indicating halogen bonding’s role .

Q. How should stability studies be designed under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC at 37°C over 72 hours.
  • Photostability : Expose to UV light (300–400 nm) and quantify degradation products .
  • Forced degradation : Use oxidative (H₂O₂), thermal (40–60°C), and hydrolytic conditions to identify vulnerable sites .

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